Cas no 1221723-35-8 (3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide structure](https://ja.kuujia.com/scimg/cas/1221723-35-8x500.png)
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
- 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
- 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-ethyl-5,6,7,8-tetrahydro-, hydrazide
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- インチ: 1S/C9H15N5O/c1-2-7-12-13-8-4-3-6(5-14(7)8)9(15)11-10/h6H,2-5,10H2,1H3,(H,11,15)
- InChIKey: YVKIVCXVOQIILC-UHFFFAOYSA-N
- SMILES: O=C(C1CCC2=NN=C(CC)N2C1)NN
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- XLogP3: -0.8
- トポロジー分子極性表面積: 85.8
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50608-1.0g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 1.0g |
$871.0 | 2023-02-10 | |
Enamine | EN300-50608-0.25g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 0.25g |
$431.0 | 2023-02-10 | |
1PlusChem | 1P019WMC-2.5g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 2.5g |
$2172.00 | 2023-12-25 | |
1PlusChem | 1P019WMC-50mg |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 50mg |
$303.00 | 2023-12-25 | |
1PlusChem | 1P019WMC-1g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 1g |
$1139.00 | 2023-12-25 | |
Enamine | EN300-50608-0.5g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 0.5g |
$679.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047054-1g |
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 95% | 1g |
¥4305.0 | 2023-04-04 | |
Enamine | EN300-50608-0.05g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 0.05g |
$202.0 | 2023-02-10 | |
1PlusChem | 1P019WMC-100mg |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 100mg |
$434.00 | 2023-12-25 | |
1PlusChem | 1P019WMC-10g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
1221723-35-8 | 91% | 10g |
$4692.00 | 2023-12-25 |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazideに関する追加情報
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide: A Comprehensive Overview
The compound 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide, identified by the CAS Registry Number 1221723-35-8, represents a significant advancement in the field of heterocyclic chemistry. This compound belongs to the class of triazolopyridines, which have garnered considerable attention due to their unique structural features and potential applications in drug discovery and materials science. The molecule's structure is characterized by a fused triazole and pyridine ring system with a carbohydrazide substituent at the 6-position and an ethyl group at the 3-position. These structural elements contribute to its intriguing chemical properties and reactivity.
Recent studies have highlighted the importance of triazolopyridines in medicinal chemistry. For instance, researchers have explored the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide as a scaffold for developing bioactive molecules targeting various therapeutic areas. The compound's ability to form hydrogen bonds and its aromaticity make it an attractive candidate for modulating protein-ligand interactions. Moreover, its carbohydrazide group introduces additional functional diversity, enabling further chemical modifications to optimize pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazolopyridine core. One common approach is the cyclization of an appropriate diamine with a carbonyl compound under acidic conditions. The subsequent introduction of the ethyl group and carbohydrazide substituent requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.
In terms of applications, 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,a]pyridine-6-carbohydrazide has shown promise in several areas. For example:
- Anticancer Activity: Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism of action appears to involve inhibition of key enzymes associated with tumor growth and metastasis.
- Antimicrobial Properties: Research has revealed that this compound possesses potent activity against Gram-positive bacteria and certain fungal strains. This makes it a potential candidate for developing new antibiotics in an era where resistance is becoming increasingly prevalent.
- Catalytic Applications: The compound's ability to act as a ligand in transition metal-catalyzed reactions has been explored. It has shown potential in facilitating asymmetric synthesis and other complex transformations.
The structural versatility of this compound also lends itself to applications in materials science. For instance, its aromaticity and conjugation make it suitable for use in organic electronics. Researchers are investigating its potential as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In conclusion, 3-Ethyl-5H,a-triazolo[4,a]pyridine-6-carbohydrazide stands as a testament to the ongoing innovation in heterocyclic chemistry. Its unique structure and diverse functional groups position it as a valuable tool for addressing challenges across multiple scientific disciplines. As research continues to uncover its full potential, further breakthroughs are expected in fields ranging from drug discovery to materials engineering.
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